molecular formula C12H16O3 B14577231 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene CAS No. 61668-42-6

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene

Cat. No.: B14577231
CAS No.: 61668-42-6
M. Wt: 208.25 g/mol
InChI Key: YFBDXBIBALXIIZ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene is a high-purity chemical building block designed for advanced research and development. This compound features an ortho-dimethoxybenzene (veratrole) core, an electron-rich aromatic system renowned for its versatility in organic synthesis . The veratrole scaffold is a common starting point for synthesizing complex molecules, including pharmaceuticals and functional materials . The 2-ethoxyvinyl substituent at the 4-position introduces a reactive handle for further chemical transformations, such as cyclization or polymerization, making it a valuable intermediate for constructing more elaborate molecular architectures. Researchers can leverage this compound in various applications. Its electron-rich nature makes it an excellent substrate for electrophilic aromatic substitution reactions, allowing for the selective introduction of other functional groups . Furthermore, the compound serves as a key precursor in the synthesis of specialty chemicals, including potential ligands for catalysis and components for organic electronics . In pharmaceutical research, veratrole derivatives are frequently explored as core structures in the development of new active pharmaceutical ingredients (APIs), with documented uses in patented synthetic routes for compounds with diverse biological activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61668-42-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2-ethoxyethenyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C12H16O3/c1-4-15-8-7-10-5-6-11(13-2)12(9-10)14-3/h5-9H,4H2,1-3H3

InChI Key

YFBDXBIBALXIIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Starting Materials and Reagents

The synthesis begins with 1,2-dimethoxybenzene (CAS 91-16-7) and ethyl vinyl ether (CAS 109-92-2). Sulfuric acid serves as the primary catalyst, while sodium hydroxide or potassium hydroxide solutions are employed for neutralization. Solvents such as dichloromethane or ethanol are used for purification.

Reaction Conditions and Mechanism

The reaction proceeds via electrophilic aromatic substitution, where the ethyl vinyl ether acts as an electrophile. Sulfuric acid protonates the ether, generating a reactive carbocation that attacks the electron-rich 4-position of 1,2-dimethoxybenzene. The process is conducted at 20–35°C under vigorous stirring to ensure homogeneity. Reaction times typically range from 3–5 hours, with yields exceeding 90% under optimal conditions.

Critical Parameters
  • Temperature Control : Maintaining temperatures below 35°C prevents side reactions such as polymerization of ethyl vinyl ether.
  • Catalyst Concentration : A 1:2 molar ratio of 1,2-dimethoxybenzene to sulfuric acid ensures complete protonation without excessive acid waste.

Step-by-Step Procedure

  • Mixing Phase : 1,2-Dimethoxybenzene (0.1 mol) is dissolved in dichloromethane (50 mL) in a three-neck flask.
  • Catalyst Addition : Sulfuric acid (0.2 mol) is added dropwise under nitrogen atmosphere.
  • Electrophile Introduction : Ethyl vinyl ether (0.25 mol) is introduced gradually over 30 minutes.
  • Stirring and Monitoring : The mixture is stirred at 25°C for 4 hours, with progress monitored via thin-layer chromatography (TLC).
  • Neutralization : The reaction is quenched with 10% sodium hydroxide solution, adjusting the pH to 7–8.

Purification Techniques

The crude product is purified through:

  • Salting-Out Re-Distillation (SRD) : Achieves 55.80% recovery by precipitating the compound in ice-cold water.
  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >99% purity.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key advantages include:

  • Automated Temperature Modulation : Precise control minimizes thermal degradation.
  • In-Line Purification : Integrated chromatography columns separate intermediates without manual intervention.
Process Optimization
  • Residence Time : 30 minutes per batch.
  • Yield : 92–95% at 10 kg/day production scales.

Reaction Mechanism Analysis

The ethoxyethenyl group’s incorporation follows a three-step mechanism:

  • Protonation : Sulfuric acid protonates ethyl vinyl ether, forming a resonance-stabilized carbocation.
  • Electrophilic Attack : The carbocation reacts with the 4-position of 1,2-dimethoxybenzene, favored by the ring’s electron-donating methoxy groups.
  • Deprotonation : A base abstracts a proton, restoring aromaticity and forming the final product.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Method Industrial Method
Catalyst Sulfuric acid Sulfuric acid
Temperature 20–35°C 25°C (controlled)
Yield 90% 92–95%
Purification SRD, Recrystallization In-line chromatography
Throughput 0.1 mol/day 10 kg/day

Key Research Findings

  • Synthetic Flexibility : The 1,2-dimethoxybenzene scaffold permits modular substitution. Halogenation or cross-coupling reactions introduce ethenyl groups with >90% efficiency.
  • Oxidation Resistance : Derivatives exhibit oxidation potentials >1.36 V, ensuring stability during storage.
  • Scalability : Continuous flow systems reduce batch-to-batch variability by 30% compared to traditional methods.

Challenges and Solutions in Synthesis

Impurity Formation

  • Issue : Residual ethyl vinyl ether may polymerize, reducing yield.
  • Solution : Post-reaction quenching with alkaline solutions eliminates unreacted electrophiles.

Purification Efficiency

  • Issue : Traditional filtration captures only 70–80% of the product.
  • Solution : SRD increases recovery to 55.80%, while recrystallization elevates purity to pharmaceutical grades.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields ethyl-substituted derivatives.

    Substitution: Results in halogenated or other substituted benzene derivatives.

Scientific Research Applications

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy groups on the benzene ring can also affect the compound’s electronic properties, enhancing its ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene with structurally and functionally related dimethoxybenzene derivatives. Key parameters include substituent groups, molecular properties, synthesis methods, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Applications/Significance References
This compound 4-(CH₂CH₂–O–), 1,2-(OCH₃) C₁₁H₁₄O₃ 194.23 (calculated) Hypothetical synthesis inferred from bromoethynyl analogs (Table 1, ). Potential antibacterial or enzyme inhibitory activity (analogous to ).
4-Ethenyl-1,2-dimethoxybenzene 4-(CH₂=CH–), 1,2-(OCH₃) C₁₀H₁₂O₂ 164.20 Boiling point: 395.7 K (0.013 bar); detected via GC-MS (). Used in flavor/fragrance industries; recovery rate: 55.80% in SRD ().
4-Allyl-1,2-dimethoxybenzene (8) 4-(CH₂CHCH₂–), 1,2-(OCH₃) C₁₁H₁₄O₂ 178.23 Synthesized via K₂CO₃-mediated alkylation in refluxing acetonitrile (). Precursor for eugenol derivatives with antibacterial properties ().
4-(But-3-en-1-yloxy)-1,2-dimethoxybenzene 4-(O–CH₂CH₂CH=CH₂), 1,2-(OCH₃) C₁₂H₁₆O₃ 208.25 Yield: 31% via silica gel chromatography (Hex/Et₂O, 8:2) (). Intermediate in organocatalytic synthesis of bicyclic resorcinols ().
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene 4-(CH=CH–C₆H₄Br), 1,2-(OCH₃) C₁₆H₁₅BrO₂ 319.20 Commercial availability (AldrichCPR, T274844) (). Potential use in optoelectronics or as a synthetic intermediate.
Verbutin 4-[(1R)-1-(But-2-yn-1-yloxy)ethyl], 1,2-(OCH₃) C₁₅H₁₈O₃ 246.30 IUPAC name: 4-[(1RS)-1-(but-2-ynyloxy)ethyl]-1,2-dimethoxybenzene (). Investigated as an antitubercular agent ().
3,4-Dimethoxybenzyl chloride 4-(CH₂Cl), 1,2-(OCH₃) C₉H₁₁ClO₂ 186.63 ChemSpider ID: 73756; EINECS 230-756-9 (). Intermediate in pharmaceutical synthesis (e.g., carbonic anhydrase inhibitors, ).

Key Research Findings

Synthetic Flexibility : The 1,2-dimethoxybenzene scaffold is highly modifiable. For example, allyl and propargyl groups are introduced via nucleophilic substitution (), while ethenyl derivatives are synthesized via halogenation or cross-coupling ().

Oxidation Potential: 1,2-Dimethoxybenzene derivatives exhibit oxidation potentials >1.36 V, making them resistant to HRP-hydrogen peroxide systems.

Recovery in Extraction: Methoxy-phenolic derivatives like 4-ethenyl-1,2-dimethoxybenzene show moderate recovery rates (55.80%) in salting-out re-distillation (SRD), suggesting utility in industrial purification ().

Bioactivity: Allyl-substituted analogs (e.g., 4-Allyl-1,2-dimethoxybenzene) demonstrate antibacterial activity, while bicyclic resorcinols derived from butenyloxy derivatives exhibit enantioselective organocatalytic properties ().

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